1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a thiolanone ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 2-chlorobenzaldehyde with a thiol-containing compound under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imine and thiolanone functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one can be compared to other similar compounds, such as:
1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-thione: Similar structure but with a sulfur atom replacing the oxygen atom in the thiolanone ring
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(2-chlorophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H12ClNOS/c11-9-5-1-2-6-10(9)12-14(13)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
AEXSHKRQFFWAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=CC=C2Cl)(=O)C1 |
Origin of Product |
United States |
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